molecular formula C12H9ClN4O3 B8776463 1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester

1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester

Cat. No. B8776463
M. Wt: 292.68 g/mol
InChI Key: XTWWLJWJBWGBPX-UHFFFAOYSA-N
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Patent
US07879844B2

Procedure details

To a solution of ethyl 5-(4-chloro-1H-pyrrolo[2,3-b]pyridine-5-yl)-1,2,4-oxadiazole-3-carboxylate (350 mg) in ethanol (3.5 ml) was added 1M aqueous sodium hydroxide (1.79 ml), and the reaction solution was stirred at 50° C. for 3 hours. The reaction solution was cooled to 4° C., and 1M hydrochloric acid was added to acidify the solution. The mixture was extracted with a mixture of chloroform and methanol (4:1) and washed with water. The organic layer was dried over magnesium sulfate and then filtered. The filtrate was concentrated under reduced pressure to obtain 4-chloro-5-(1,2,4-oxadiazole-5-yl)-1H-pyrrolo[2,3-b]pyridine (215 mg) as a white solid.
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8]2[O:12][N:11]=[C:10](C(OCC)=O)[N:9]=2)=[CH:6][N:5]=[C:4]2[NH:18][CH:19]=[CH:20][C:3]=12.[OH-].[Na+].Cl>C(O)C>[Cl:1][C:2]1[C:7]([C:8]2[O:12][N:11]=[CH:10][N:9]=2)=[CH:6][N:5]=[C:4]2[NH:18][CH:19]=[CH:20][C:3]=12 |f:1.2|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
ClC1=C2C(=NC=C1C1=NC(=NO1)C(=O)OCC)NC=C2
Name
Quantity
1.79 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction solution was stirred at 50° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 4° C.
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with a mixture of chloroform and methanol (4:1)
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=C2C(=NC=C1C1=NC=NO1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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